

The Biological Activity of 3-Acetoxy-2-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Acetoxy-2-methylbenzoic acid	
Cat. No.:	B019051	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-2-methylbenzoic acid, a derivative of benzoic acid and a structural analog of acetylsalicylic acid (aspirin), has emerged as a compound of interest with a range of potential biological activities. This technical guide provides a comprehensive overview of its known and putative biological effects, with a focus on its antibacterial, antioxidant, and potential anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to support further research and development.

Physicochemical Properties

3-Acetoxy-2-methylbenzoic acid is a white crystalline solid with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1][2] Its structure features a benzoic acid backbone with an acetoxy group at the 3-position and a methyl group at the 2-position.

Property	Value	Reference
Molecular Formula	C10H10O4	[1][2]
Molecular Weight	194.18 g/mol	[1][2]
IUPAC Name	3-acetoxy-2-methylbenzoic acid	[1]
CAS Number	168899-58-9	[1]
Melting Point	149-151 °C	
Appearance	White crystalline solid	[2]

Antibacterial Activity

Derivatives of **3-Acetoxy-2-methylbenzoic acid** have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A study by Yakan et al. on novel benzamide derivatives synthesized from **3-Acetoxy-2-methylbenzoic acid** revealed significant zones of inhibition against various bacterial strains.[1]

Quantitative Data: Antibacterial Activity of 3-Acetoxy-2-methylbenzamide Derivatives

Compound	Test Organism	Zone of Inhibition (mm)
4ac	Staphylococcus aureus	18
Bacillus subtilis	17	
Bacillus cereus	18	
Escherichia coli	19	
Pseudomonas aeruginosa	16	
Klebsiella pneumoniae	17	
4ad	Staphylococcus aureus	17
Bacillus subtilis	16	
Bacillus cereus	17	
Escherichia coli	18	
Pseudomonas aeruginosa	15	
Klebsiella pneumoniae	16	
4ae	Staphylococcus aureus	19
Bacillus subtilis	18	
Bacillus cereus	19	
Escherichia coli	20	
Pseudomonas aeruginosa	17	
Klebsiella pneumoniae	18	

Data extracted from Yakan et al. The study did not provide data for the parent compound, **3-Acetoxy-2-methylbenzoic acid**.

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

This method is a standard procedure for determining the susceptibility of bacteria to antimicrobial agents.

- Inoculum Preparation: A suspension of the test bacteria is prepared in a sterile saline solution and adjusted to a 0.5 McFarland turbidity standard.
- Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
- Disk Application: Paper disks impregnated with a known concentration of the test compound (e.g., a derivative of **3-Acetoxy-2-methylbenzoic acid**) are placed on the agar surface.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- Data Analysis: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.

Antioxidant Activity

The antioxidant potential of **3-Acetoxy-2-methylbenzoic acid** derivatives has been evaluated through various in vitro assays, demonstrating their capacity to scavenge free radicals and chelate metal ions.

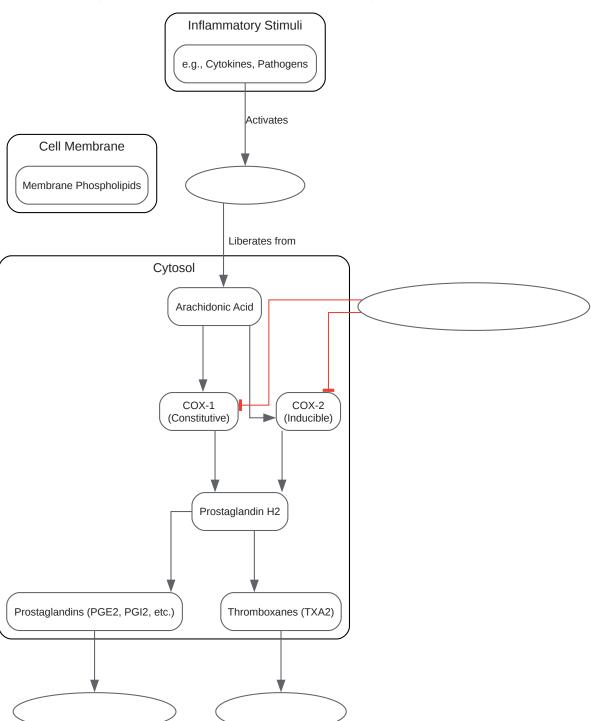
Quantitative Data: Antioxidant Activity of 3-Acetoxy-2-methylbenzamide Derivatives

Assay	Compound	Activity
Total Antioxidant Activity (Absorbance at 695 nm)	4ac	0.45 ± 0.02
4ad	0.42 ± 0.01	
4ae	0.48 ± 0.03	_
DPPH Radical Scavenging Activity (%)	4ac	65.2 ± 1.5
4ad	61.8 ± 1.2	
4ae	68.5 ± 1.8	_
Metal Chelating Activity (%)	4ac	55.4 ± 1.3
4ad	52.1 ± 1.1	_
4ae	58.9 ± 1.6	_

Data extracted from Yakan et al. The study did not provide data for the parent compound, **3-Acetoxy-2-methylbenzoic acid**.

Experimental Protocols

- Reaction Mixture: A solution of the test compound in methanol is mixed with a methanolic solution of DPPH.
- Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm.
- Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
- Reaction Mixture: The test compound is added to a solution of ferrous chloride.


- Chelation: The mixture is incubated to allow the test compound to chelate the ferrous ions.
- Indicator Addition: A solution of ferrozine is added to the mixture. Ferrozine forms a colored complex with free ferrous ions.
- Measurement: The absorbance of the solution is measured at 562 nm.
- Calculation: The percentage of metal chelating activity is determined by the reduction in the formation of the ferrozine-Fe²⁺ complex.

Potential Anti-Inflammatory Activity: A Structural Analogy to Aspirin

While direct experimental evidence for the anti-inflammatory activity of **3-Acetoxy-2-methylbenzoic acid** is not yet available in the public domain, its structural similarity to acetylsalicylic acid (aspirin) strongly suggests a potential mechanism of action through the inhibition of cyclooxygenase (COX) enzymes.

Proposed Signaling Pathway: Inhibition of the Arachidonic Acid Cascade

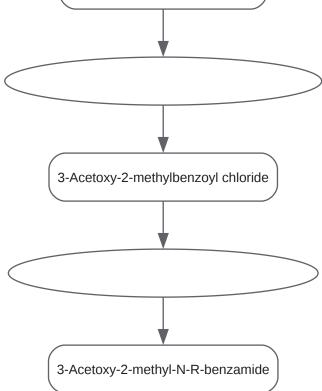
Proposed Anti-Inflammatory Mechanism of 3-Acetoxy-2-methylbenzoic acid

Click to download full resolution via product page

Proposed inhibition of the COX pathway by **3-Acetoxy-2-methylbenzoic acid**.

Other Potential Biological Activities

Some commercial suppliers have indicated that **3-Acetoxy-2-methylbenzoic acid** may act as an inhibitor of enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis, and as a competitive inhibitor of HIV-1 reverse transcriptase. However, at the time of this writing, these claims have not been substantiated in peer-reviewed scientific literature. Further investigation is required to validate these potential activities.


Synthesis of Derivatives for Biological Screening

The primary amine derivatives of **3-Acetoxy-2-methylbenzoic acid**, which have shown biological activity, can be synthesized through a two-step process.

Experimental Workflow: Synthesis of 3-Acetoxy-2-methylbenzamide Derivatives

General Synthesis of 3-Acetoxy-2-methylbenzamide Derivatives

3-Acetoxy-2-methylbenzoic acid

Click to download full resolution via product page

Synthetic route to 3-Acetoxy-2-methylbenzamide derivatives.

Conclusion and Future Directions

3-Acetoxy-2-methylbenzoic acid and its derivatives present a promising area for further investigation in drug discovery. The confirmed antibacterial and antioxidant activities of its benzamide derivatives warrant more extensive studies to determine their minimum inhibitory concentrations (MICs) against a broader panel of pathogens and to elucidate the specific mechanisms of their antioxidant effects. The most compelling avenue for future research lies in the experimental validation of its presumed anti-inflammatory activity. In vitro and in vivo studies are necessary to confirm the inhibition of COX enzymes and to quantify its potency and selectivity. Elucidating the structure-activity relationships of a series of derivatives could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. 3-Acetoxy-2-methylbenzoic acid | C10H10O4 | CID 3798557 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biological Activity of 3-Acetoxy-2-methylbenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019051#biological-activity-of-3-acetoxy-2-methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com